Although a synthesis method for the exact compound is not provided, we can infer potential synthetic routes based on procedures used for similar compounds described in the papers. [] For instance, the synthesis of 4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide involved constructing the benzyl phenyl ether moiety by nucleophilic aromatic substitution and the THP ring by cyclization. Similar strategies could be adapted for synthesizing "5-[(benzyloxy)methyl]-4-phenyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazole."
Molecular Structure Analysis
Several papers highlight the mechanism of action of imidazole-based 5-lipoxygenase inhibitors. [, , , ] These compounds typically bind to the active site of 5-lipoxygenase, preventing the conversion of arachidonic acid to leukotrienes, which are inflammatory mediators. Given the structural similarities, "5-[(benzyloxy)methyl]-4-phenyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazole" might also exhibit a similar mechanism of action, but further research is needed for confirmation.
Compound Description: 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454) is a potent and orally active 5-lipoxygenase (5-LO) inhibitor . It demonstrated equipotent in vivo activity compared to its predecessor, CJ-12,918, with an ED50 of 4-9 mg/kg . CJ-13,454 exhibits improved metabolic stability, leading to fewer in vivo metabolites, enhanced bioavailability, and a better toxicological profile compared to CJ-12,918 .
Compound Description: This imidazole compound, designated CJ-12,918, is also a 5-lipoxygenase (5-LO) inhibitor . While it showed promising in vivo potency, CJ-12,918 exhibited extensive metabolism and low systemic exposure, resulting in cataract formation in rats during preclinical studies .
Compound Description: This compound served as a former antiasthma drug candidate, leveraging its ability to inhibit 5-lipoxygenase . A significant advancement in its synthesis involved the development of a palladium-catalyzed carbon-sulfur bond formation method utilizing modified Migita reaction conditions . This optimized process enabled the efficient production of the key intermediate, tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide, on a large scale, providing phase II clinical supplies of the antiasthma drug candidate .
Compound Description: This compound is a selective sst3 antagonist with improved ion channel selectivity and mouse pharmacokinetic properties compared to previously described tetrahydro-β-carboline imidazole sst3 antagonists . Studies have shown that (1R,3R)-3-(5-phenyl-1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-β-carboline enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and reduces glucose excursion induced by dextrose challenge in both intraperitoneal glucose tolerance test (ipGTT) and oral glucose tolerance test (OGTT) models in mice . The mechanism-based nature of these effects was further confirmed through an ipGTT study, demonstrating a reduction in glucose excursion in wild-type mice but not in sst3 knockout mice .
Compound Description: PF-4191834 is a novel, selective, and non-redox 5-lipoxygenase (5-LOX) inhibitor exhibiting significant efficacy in reducing inflammation and pain . It demonstrates strong potency with an IC50 value of 229 ± 20 nM in enzyme assays and an IC80 value of 370 ± 20 nM in human blood cells . Notably, PF-4191834 exhibits high selectivity for 5-LOX, showing approximately 300-fold greater potency compared to 12-LOX and 15-LOX, and lacks any inhibitory activity against cyclooxygenase enzymes . Additionally, PF-4191834 displays sustained in vivo effects and potency, suggesting potential for once-a-day dosing .
Compound Description: CD12681 is a potent retinoic acid receptor‐related orphan receptor RORγ inverse agonist identified during research focused on developing topical treatments for skin diseases . It displays in vivo activity in an IL‐23‐induced mouse skin inflammation model, highlighting its potential therapeutic application for psoriasis .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.